VSV-G Peptide acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El acetato de péptido VSV-G (base libre 103425-05-4) es un péptido de 11 aminoácidos derivado de la glicoproteína viral de la estomatitis vesicular. Este péptido se utiliza ampliamente en la investigación científica, particularmente en los campos de la virología y la biología molecular, debido a su capacidad para facilitar el pseudotipaje de vectores retrovirales y lentivirales .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del acetato de péptido VSV-G normalmente implica la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena de péptidos en crecimiento anclada a una resina sólida. El proceso incluye:

Desprotección: Eliminación del grupo protector del aminoácido unido a la resina.

Acoplamiento: Adición del siguiente aminoácido en la secuencia utilizando reactivos de acoplamiento como HBTU o DIC.

Escisión: Eliminación del péptido de la resina utilizando un reactivo de escisión como el ácido trifluoroacético (TFA).

Métodos de producción industrial: La producción industrial del acetato de péptido VSV-G puede implicar SPPS a gran escala o tecnología de ADN recombinante. En este último, el péptido se expresa en un organismo huésped como Escherichia coli o Pichia pastoris, seguido de la purificación mediante técnicas cromatográficas .

Tipos de reacciones:

Oxidación: El acetato de péptido VSV-G puede sufrir reacciones de oxidación, particularmente en los residuos de aminoácidos que contienen azufre.

Reducción: Las reacciones de reducción se pueden utilizar para romper los puentes disulfuro dentro del péptido.

Sustitución: Los residuos de aminoácidos dentro del péptido se pueden sustituir para crear análogos con diferentes propiedades.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno o ácido perfórmico.

Reducción: Ditiotreitol (DTT) o β-mercaptoetanol.

Sustitución: Mutagenesis dirigida al sitio o modificación química.

Productos principales: Los productos principales de estas reacciones son típicamente péptidos modificados con propiedades funcionales alteradas, que se pueden utilizar para estudiar las relaciones estructura-función del péptido .

Aplicaciones Científicas De Investigación

El acetato de péptido VSV-G se utiliza ampliamente en diversas aplicaciones de investigación científica:

Virología: Se utiliza para pseudotipar vectores retrovirales y lentivirales, permitiendo el estudio de los mecanismos de entrada e infección viral.

Biología molecular: Facilita la transfección de ADN en células de mamíferos, mejorando la entrega de genes y los estudios de expresión.

Medicina: Posibles aplicaciones en terapia genética y desarrollo de vacunas debido a su capacidad para mediar la transferencia genética eficiente.

Industria: Se utiliza en la producción de vectores virales para fines de investigación y terapéuticos.

Mecanismo De Acción

El mecanismo de acción del acetato de péptido VSV-G implica su interacción con las membranas celulares. El péptido facilita la fusión de las membranas virales y celulares, permitiendo la entrada del material genético viral en la célula huésped. Este proceso está mediado por interacciones específicas entre el péptido y los receptores celulares, lo que lleva a la inducción de la fusión de la membrana y la posterior transferencia genética .

Compuestos similares:

Péptido gp41 del VIH-1: Otro péptido de fusión viral utilizado en el estudio de los mecanismos de entrada viral.

Péptido de hemaglutinina de la influenza: Se utiliza para estudiar la fusión del virus de la influenza con las células huésped.

Singularidad: El acetato de péptido VSV-G es único debido a su amplio tropismo, lo que le permite mediar la entrada de vectores virales en una amplia gama de tipos de células de mamíferos. Esta propiedad lo hace particularmente valioso para aplicaciones de terapia genética y desarrollo de vacunas .

Comparación Con Compuestos Similares

HIV-1 gp41 Peptide: Another viral fusion peptide used in the study of viral entry mechanisms.

Influenza Hemagglutinin Peptide: Used to study the fusion of influenza virus with host cells.

Uniqueness: VSV-G Peptide acetate is unique due to its broad tropism, allowing it to mediate the entry of viral vectors into a wide range of mammalian cell types. This property makes it particularly valuable for gene therapy and vaccine development applications .

Propiedades

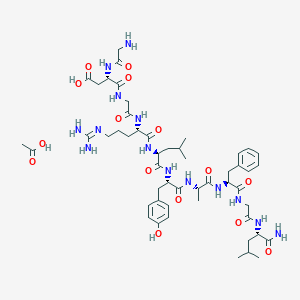

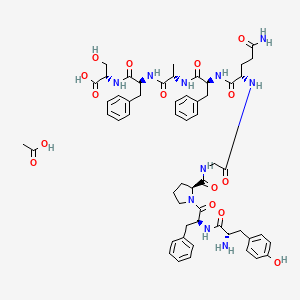

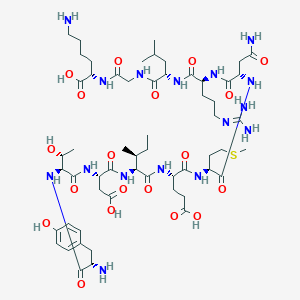

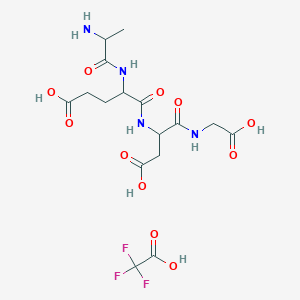

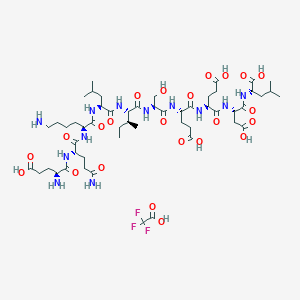

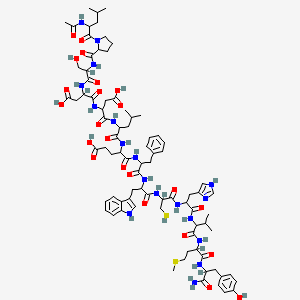

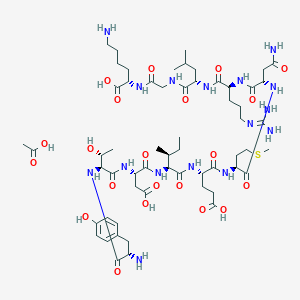

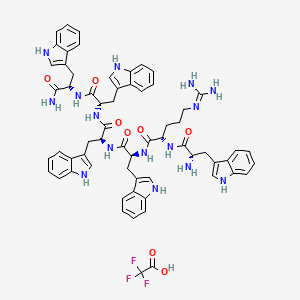

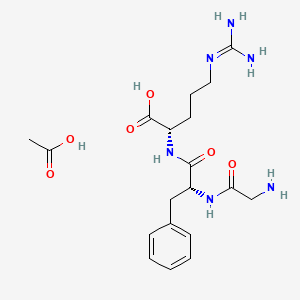

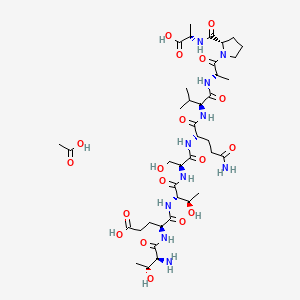

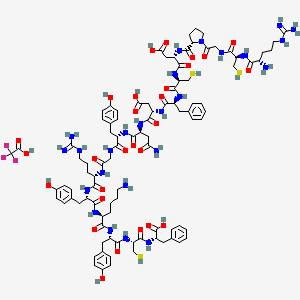

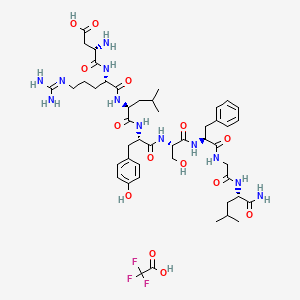

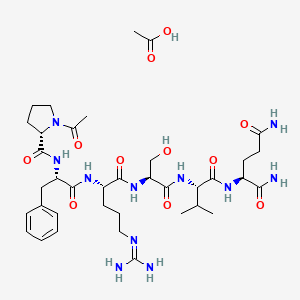

Fórmula molecular |

C59H98N16O21S |

|---|---|

Peso molecular |

1399.6 g/mol |

Nombre IUPAC |

acetic acid;(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoic acid |

InChI |

InChI=1S/C57H94N16O19S.C2H4O2/c1-7-29(4)45(72-53(88)40(26-44(80)81)71-55(90)46(30(5)74)73-47(82)33(59)24-31-13-15-32(75)16-14-31)54(89)68-35(17-18-43(78)79)50(85)67-36(19-22-93-6)51(86)70-39(25-41(60)76)52(87)66-34(12-10-21-63-57(61)62)49(84)69-38(23-28(2)3)48(83)64-27-42(77)65-37(56(91)92)11-8-9-20-58;1-2(3)4/h13-16,28-30,33-40,45-46,74-75H,7-12,17-27,58-59H2,1-6H3,(H2,60,76)(H,64,83)(H,65,77)(H,66,87)(H,67,85)(H,68,89)(H,69,84)(H,70,86)(H,71,90)(H,72,88)(H,73,82)(H,78,79)(H,80,81)(H,91,92)(H4,61,62,63);1H3,(H,3,4)/t29-,30+,33-,34-,35-,36-,37-,38-,39-,40-,45-,46-;/m0./s1 |

Clave InChI |

FWBKBBJRLXFQFZ-ZAUQCMEASA-N |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N.CC(=O)O |

SMILES canónico |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=C(C=C1)O)N.CC(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![acetic acid;2-[[(2S)-2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid](/img/structure/B10825610.png)

![acetic acid;1-[2-[[2-[[2-[(2-aminobenzoyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-(2,4-dinitroanilino)hexanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B10825666.png)